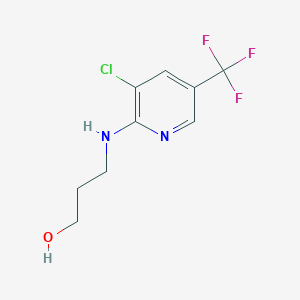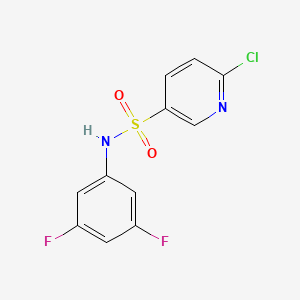![molecular formula C15H12ClF3N2OS B1451776 N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]sulfanyl}éthyl)benzamide CAS No. 1043330-64-8](/img/structure/B1451776.png)
N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]sulfanyl}éthyl)benzamide
Vue d'ensemble
Description
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide is a useful research compound. Its molecular formula is C15H12ClF3N2OS and its molecular weight is 360.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle dans le composé a été associé à une gamme d'activités pharmacologiques. Ce groupement est présent dans de nombreux médicaments approuvés par la FDA, ce qui indique son importance dans la conception et le développement de médicaments . La structure unique du composé pourrait être explorée pour ses effets thérapeutiques potentiels, éventuellement comme composé de tête dans le développement de nouveaux médicaments.
Recherche agrochimique
Les composés ayant une structure de trifluorométhylpyridine, similaire à celle en question, ont été largement utilisés dans les produits agrochimiques . Ils servent de motifs structurels clés dans les ingrédients actifs pour la protection des cultures, offrant une voie prometteuse pour le développement de nouveaux pesticides ou herbicides.
Médecine vétérinaire
Semblable à ses applications dans les produits pharmaceutiques humains, ce composé pourrait également être étudié pour des utilisations vétérinaires. La présence du groupe trifluorométhyle dans plusieurs produits vétérinaires suggère des applications potentielles dans la santé et le traitement des animaux .
Catalyse
Les propriétés uniques du groupe trifluorométhyle peuvent être exploitées en catalyse pour influencer les voies et les résultats des réactions. La recherche sur la façon dont ce composé peut agir comme catalyseur ou influencer l'activité catalytique pourrait conduire à des avancées significatives dans les procédés de fabrication chimique.
Chacun de ces domaines présente un terrain fertile pour l'exploration, et la structure unique du composé et ses groupes fonctionnels en font un candidat précieux pour diverses applications scientifiques. Les informations fournies sont basées sur les propriétés générales et les applications connues de composés similaires, comme détaillé dans les sources fournies .
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFGNLFAPAAVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



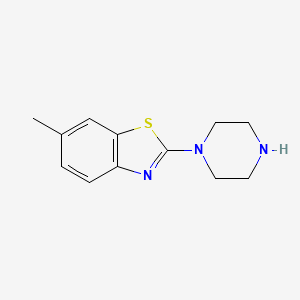
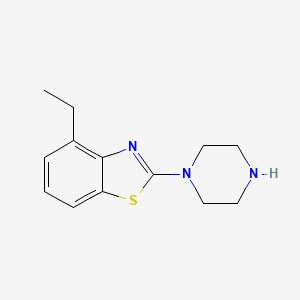

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
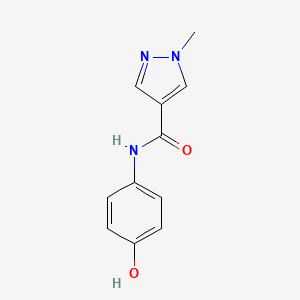
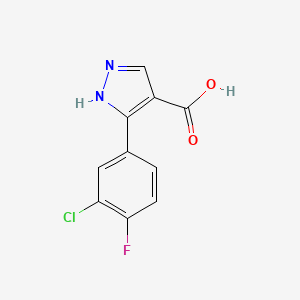
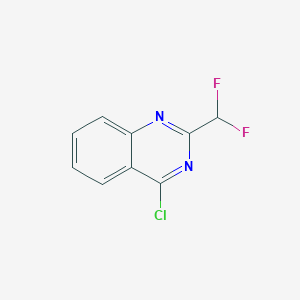
![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

